

# GSK5182 (CAS 201274-07-9): A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate

**CAS No.:** 201274-07-9

**Cat. No.:** B555312

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## Introduction: Unveiling GSK5182, a Potent Modulator of Estrogen-Related Receptor Gamma (ERR $\gamma$ )

GSK5182, identified by the CAS number 201274-07-9, is a highly selective and orally active inverse agonist of the orphan nuclear receptor, Estrogen-Related Receptor Gamma (ERR $\gamma$ ).<sup>[1]</sup> As a constitutively active transcription factor, ERR $\gamma$  plays a crucial role in regulating various physiological processes, including mitochondrial metabolism and energy homeostasis.<sup>[2]</sup> GSK5182 has emerged as a critical chemical probe for elucidating the multifaceted functions of ERR $\gamma$  and as a potential therapeutic agent for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions.<sup>[3][4]</sup> This guide provides an in-depth analysis of GSK5182, detailing its mechanism of action, experimental protocols for its application, and a summary of its therapeutic potential.

## Core Mechanism of Action: A Dual-Pronged Approach to ERRy Inhibition

GSK5182 exerts its inhibitory effects on ERRy through a sophisticated, dual-pronged mechanism. It not only modulates the receptor's transcriptional activity but also uniquely impacts its protein stability.

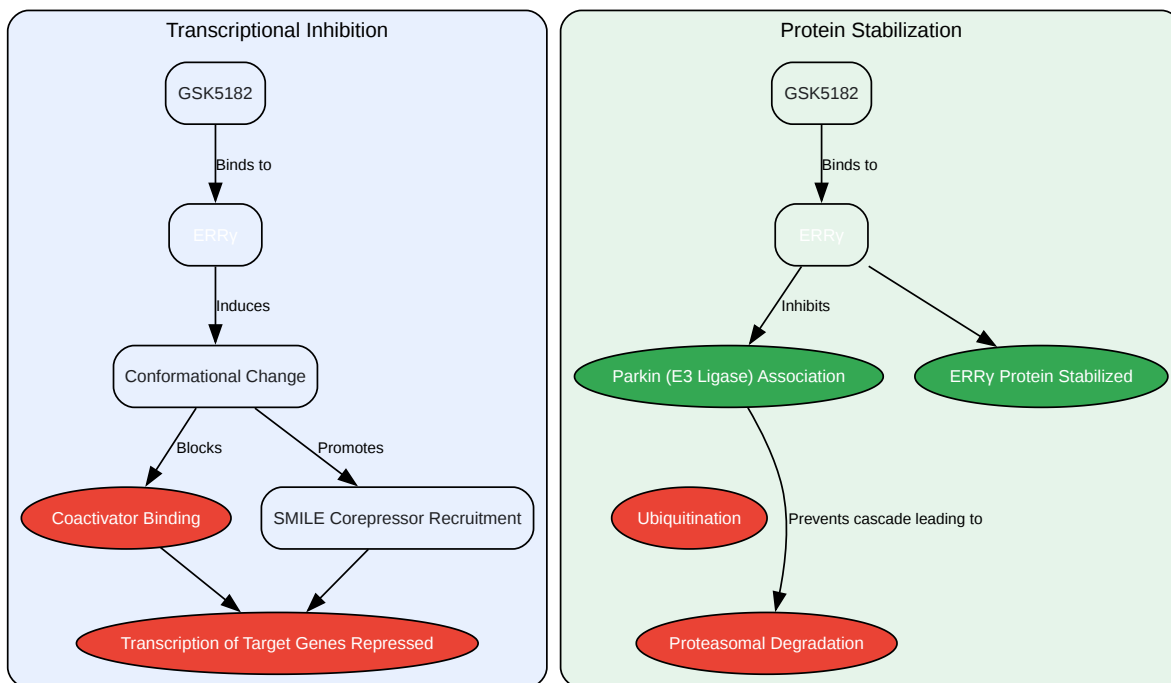
### Transcriptional Repression via Conformational Change and Co-regulator Interaction

As an inverse agonist, GSK5182 binds to ERRy and induces a significant conformational change in the receptor.[2] This structural alteration prevents the binding of coactivators, which are essential for initiating the transcription of ERRy target genes.[2] Furthermore, GSK5182 facilitates the recruitment of the transcriptional corepressor, small heterodimer partner-interacting leucine zipper (SMILE), to the activation function 2 (AF-2) domain of ERRy.[5][6] This action actively represses the basal transcriptional activity of the receptor.

### Protein Stabilization through Inhibition of Ubiquitination

Paradoxically, while inhibiting its transcriptional function, GSK5182 leads to an increase in the overall protein levels of ERRy.[2][6] This is achieved by inhibiting the ubiquitination of ERRy, a cellular process that tags proteins for degradation.[2][6] Specifically, GSK5182 prevents the E3 ligase Parkin from associating with and ubiquitinating ERRy, thereby shielding it from proteasomal degradation and extending its cellular half-life.[2] The tyrosine residue at position 326 (Y326) of ERRy is essential for this ligand-induced stabilization.[2][6]

Diagram 1: GSK5182 Mechanism of Action on ERRy



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Caption: Diagram illustrating the dual mechanism of GSK5182 on ERRy.

## Experimental Protocols: A Guide to Utilizing GSK5182 in Research

The following protocols are foundational for investigating the effects of GSK5182 in cellular and molecular biology settings.

### Cell Culture and Treatment

- Cell Line Selection: Choose a cell line relevant to the research question (e.g., PLC/PRF/5 for hepatocellular carcinoma studies, primary chondrocytes for osteoarthritis research).[1][5]
- Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- GSK5182 Preparation: Prepare a stock solution of GSK5182 in a suitable solvent such as DMSO.[1][4] Store the stock solution at -20°C or -80°C for long-term stability.[1]
- Treatment: Treat cells with the desired concentration of GSK5182 (typically in the range of 0-20 µM) for the specified duration (e.g., 18-24 hours).[1][2] A vehicle control (DMSO) should always be included.

## Luciferase Reporter Assay for Transcriptional Activity

This assay is crucial for quantifying the inverse agonist activity of GSK5182 on ERR $\gamma$ .

- Plasmid Transfection: Co-transfect cells (e.g., 293T) with an ERR $\gamma$  expression vector and a reporter plasmid containing ERR $\gamma$  response elements upstream of a luciferase gene.
- GSK5182 Treatment: Following transfection, treat the cells with GSK5182 or a vehicle control for 18 hours.[2]
- Luciferase Measurement: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
- Data Analysis: Normalize luciferase activity to a co-transfected control (e.g.,  $\beta$ -galactosidase) to account for transfection efficiency.

## Immunoblotting for Protein Expression and Stability

Immunoblotting is used to assess the effect of GSK5182 on the expression levels of ERR $\gamma$  and other target proteins.

- Cell Lysis: After treatment with GSK5182, wash cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

- **Protein Quantification:** Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- **SDS-PAGE and Transfer:** Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
- **Immunoblotting:** Block the membrane and incubate with primary antibodies against ERRy and other proteins of interest, followed by incubation with a corresponding HRP-conjugated secondary antibody.
- **Detection:** Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

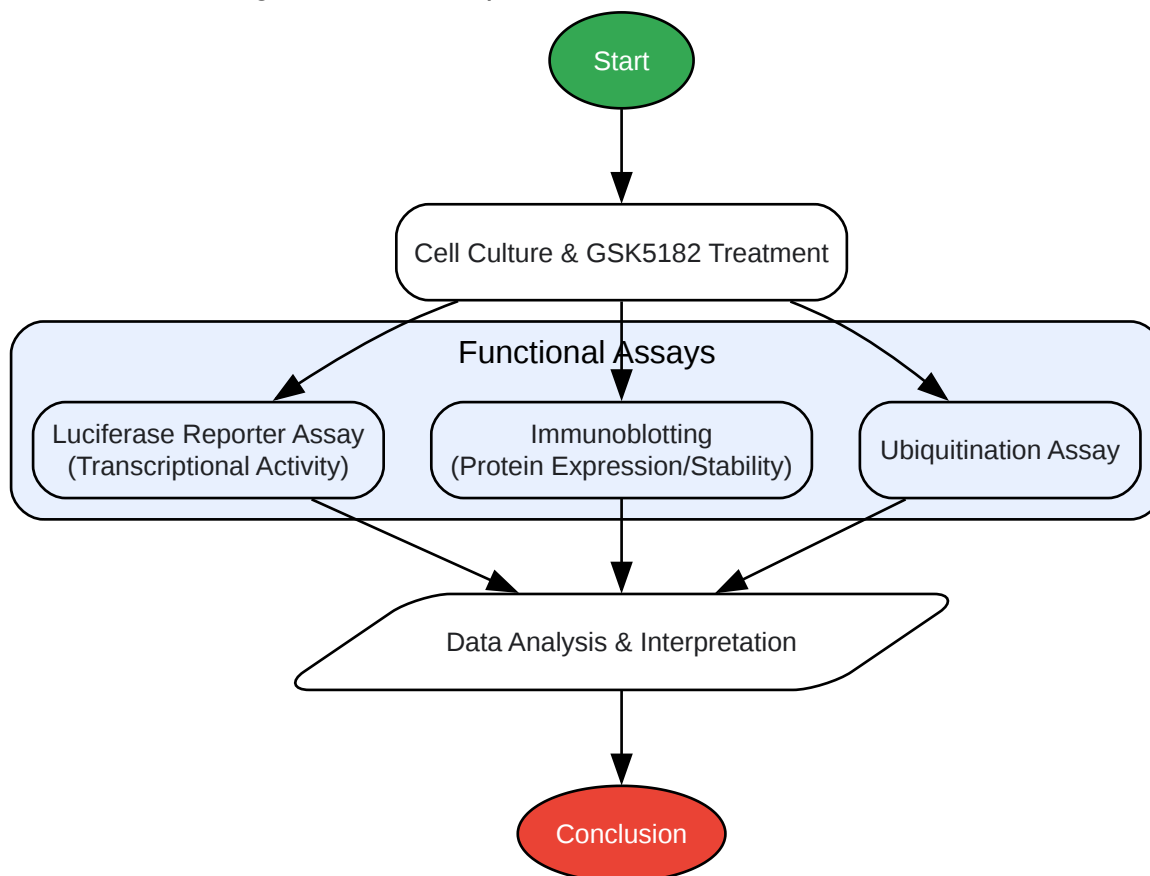
To assess protein stability, a cycloheximide (CHX) chase assay can be performed.<sup>[2]</sup> Cells are treated with CHX to inhibit new protein synthesis, in the presence or absence of GSK5182, and ERRy protein levels are monitored over time by immunoblotting.<sup>[2]</sup>

## Ubiquitination Assay

This assay directly demonstrates the inhibitory effect of GSK5182 on ERRy ubiquitination.

- **Transfection:** Co-transfect cells (e.g., 293T) with expression vectors for FLAG-tagged ERRy and HA-tagged ubiquitin.<sup>[2]</sup>
- **Treatment:** Treat the transfected cells with GSK5182 or a vehicle control for 18 hours.<sup>[2]</sup>
- **Immunoprecipitation:** Lyse the cells and immunoprecipitate ERRy using an anti-FLAG antibody.
- **Immunoblotting:** Analyze the immunoprecipitates by immunoblotting with an anti-HA antibody to detect ubiquitinated ERRy.

Diagram 2: Core Experimental Workflow for GSK5182



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